(10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lucidumol A is typically extracted directly from Ganoderma lucidum. The extraction process involves the use of solvents such as ethanol or methanol to isolate the triterpenoids from the mushroom . The extracted compounds are then purified using chromatographic techniques to obtain pure Lucidumol A.
Industrial Production Methods
Industrial production of Lucidumol A involves large-scale cultivation of Ganoderma lucidum. The mushroom is grown under controlled conditions to maximize the yield of bioactive compounds. The harvested mushrooms are then processed to extract and purify Lucidumol A using methods similar to those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
Lucidumol A undergoes various chemical reactions, including:
Oxidation: Lucidumol A can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in Lucidumol A.
Substitution: Substitution reactions can introduce new functional groups into the Lucidumol A molecule
Common Reagents and Conditions
Common reagents used in the reactions involving Lucidumol A include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of Lucidumol A depend on the specific reaction conditions. For example, oxidation can lead to the formation of various oxidized triterpenoid derivatives, while reduction can yield reduced forms of Lucidumol A .
Scientific Research Applications
Chemistry: Lucidumol A is used as a model compound to study the chemical properties and reactions of triterpenoids.
Biology: Research has shown that Lucidumol A exhibits significant anticancer and anti-inflammatory activities. .
Medicine: Lucidumol A is being investigated for its potential therapeutic applications in treating cancer, inflammation, and other diseases. .
Mechanism of Action
Lucidumol A exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Lucidumol A is one of several triterpenoids found in Ganoderma lucidum. Other similar compounds include:
- Ganodermanontriol
- Ganoderic Acid C2
- Ganosporeric Acid A
These compounds share similar structures and bioactivities but differ in their specific chemical properties and biological effects. Lucidumol A is unique due to its specific molecular structure and its potent anticancer and anti-inflammatory activities .
Lucidumol A stands out among these compounds for its strong inhibitory effects on cancer cell growth and inflammation, making it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C30H48O4 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione |
InChI |
InChI=1S/C30H48O4/c1-18(9-10-24(33)27(4,5)34)19-11-16-30(8)25-20(12-15-29(19,30)7)28(6)14-13-23(32)26(2,3)22(28)17-21(25)31/h18-19,22,24,33-34H,9-17H2,1-8H3/t18-,19-,22?,24+,28-,29-,30+/m1/s1 |
InChI Key |
LVGCWXNRZNCAJG-GEAMXTKRSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)CC4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
Origin of Product |
United States |
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